4-Chloro-N-phenylpicolinamide falls under the category of picolinamides, which are compounds derived from picolinic acid. Its classification can be further detailed as follows:
The synthesis of 4-chloro-N-phenylpicolinamide typically involves several key steps, utilizing starting materials such as 4-chloropyridine-2-carboxylic acid and N-phenyl ethylamine. The general synthetic route includes:
The molecular structure of 4-chloro-N-phenylpicolinamide can be described in terms of its constituent parts:
4-Chloro-N-phenylpicolinamide can participate in several types of chemical reactions:
The mechanism of action for 4-chloro-N-phenylpicolinamide involves its interaction with specific molecular targets such as enzymes or receptors. The binding occurs through various interactions:
These interactions lead to modulation of enzymatic activity or receptor signaling pathways, making it a candidate for therapeutic applications.
The physical and chemical properties of 4-chloro-N-phenylpicolinamide are critical for understanding its behavior in various applications:
4-Chloro-N-phenylpicolinamide has diverse applications across various scientific fields:
4-Chloro-N-phenylpicolinamide (CAS 14547-72-9) is a small-molecule compound with the systematic name N-(4-chlorophenyl)picolinamide. Its molecular formula is C₁₂H₉ClN₂O, yielding a molecular weight of 232.67 g/mol. The structure integrates two key pharmacophores: a picolinamide moiety (2-carbamoylpyridine) and a 4-chloroaniline group, linked through a stable amide bond (–NH–C=O). This planar arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for target engagement [1] [4].
O=C(C1=NC=CC=C1)NC2=CC=C(Cl)C=C2
InChIKey: UKBKRSDHVDELI-UHFFFAOYSA-N
[1]
Physicochemical Properties:
Topological Polar Surface Area (TPSA): 41.5 Ų (supports CNS penetrance) [1] [2]
Structural Derivatives:Strategic substitutions at the phenyl ring (R₁) or pyridine ring (R₂) modulate target affinity and metabolic stability. Key derivatives include halogen replacements (e.g., fluorine, bromine), deuterated alkylthio chains, and heterocyclic extensions [2] [3].
Table 1: Core Chemical Identifiers of 4-Chloro-N-phenylpicolinamide
Property | Value |
---|---|
CAS Registry Number | 14547-72-9 |
Molecular Formula | C₁₂H₉ClN₂O |
Exact Molecular Weight | 232.0375 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, pyridine N) |
Rotatable Bonds | 2 |
The scaffold emerged from high-throughput screening (HTS) campaigns at Vanderbilt University (2009) targeting metabotropic glutamate receptor 4 (mGlu₄). Initial leads like N-(4-chloro-3-methoxyphenyl)picolinamide (Compound 2) showed:
Systematic structure-activity relationship (SAR) studies revealed:
Table 2: Key Pharmacological Improvements in Picolinamide Derivatives
Compound | Modification | mGlu₄ IC₅₀ (nM) | Key Advancement |
---|---|---|---|
2 | 3-OMe, 4-Cl | 5.1 | Foundational PAM; in vivo PD efficacy |
13 | 3-SMe, 4-Cl | 13.7 | Improved metabolic stability |
15 | 3-SCH₂F, 4-Cl | 7.3 | Enhanced brain uptake |
24 | 3-SCD₂F, 4-Cl | 4.9 | Deuterium-stabilized against defluorination |
The scaffold’s trajectory shifted toward central nervous system (CNS) applications due to:
4-Chloro-N-phenylpicolinamide derivatives exhibit subtype-selective allosteric modulation of mGlu₄ via:
Notably, derivatives like Foliglurax (PXT002331) advanced to Phase II trials for PD, leveraging this scaffold’s ability to normalize basal ganglia circuitry [3].
The scaffold enabled pioneering positron emission tomography (PET) tracers for in vivo mGlu₄ quantification:
Table 3: Evolution of Picolinamide-Based PET Radioligands
Radioligand | Isotope | Key Modification | Brain Uptake | Clinical Utility |
---|---|---|---|---|
[¹¹C]2 (ML128) | ¹¹C | 3-¹¹CH₃O, 4-Cl | Moderate; fast washout | Proof-of-concept in rodents |
[¹¹C]13 (PXT012253) | ¹¹C | 3-¹¹CH₃S, 4-Cl | High; slow washout | Target occupancy studies in primates |
[¹⁸F]15 (mG4P027) | ¹⁸F | 3-SCD₂¹⁸F, 4-Cl | High; sustained | High-resolution imaging; clinical translation |
This scaffold exemplifies three modern drug design principles:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0